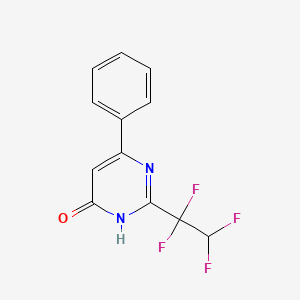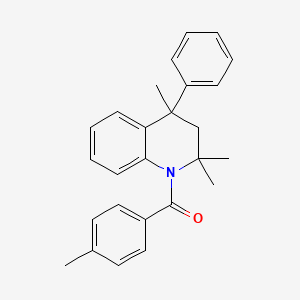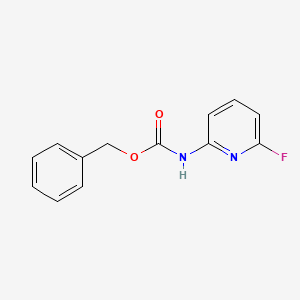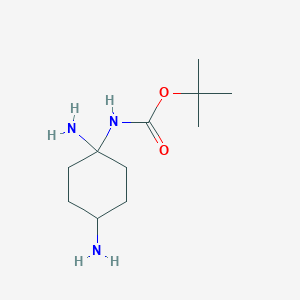![molecular formula C30H32N2O4 B15148479 N,N'-hexane-1,6-diylbis[2-(naphthalen-1-yloxy)acetamide]](/img/structure/B15148479.png)
N,N'-hexane-1,6-diylbis[2-(naphthalen-1-yloxy)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE is a complex organic compound characterized by the presence of naphthalene rings and amide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE typically involves multiple steps, starting from readily available naphthalene derivatives. The key steps include:
Formation of Naphthalen-1-yloxy Acetic Acid: This can be achieved by reacting naphthol with chloroacetic acid under basic conditions.
Amidation Reaction: The naphthalen-1-yloxy acetic acid is then converted to its corresponding amide by reacting with hexylamine.
Coupling Reaction: The final step involves coupling the intermediate with another molecule of naphthalen-1-yloxy acetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form naphthoquinones.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Naphthoquinones
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE involves its interaction with specific molecular targets. The naphthalene rings can intercalate with DNA, while the amide groups can form hydrogen bonds with proteins, potentially inhibiting their function. This dual mode of action makes it a versatile compound for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE
- 2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE
- 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-HYDROXY-ETHYL)-ACETAMIDE
Uniqueness
Compared to similar compounds, 2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE has a more complex structure, which may confer unique properties such as enhanced binding affinity to biological targets and improved stability. This makes it a promising candidate for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C30H32N2O4 |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
2-naphthalen-1-yloxy-N-[6-[(2-naphthalen-1-yloxyacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C30H32N2O4/c33-29(21-35-27-17-9-13-23-11-3-5-15-25(23)27)31-19-7-1-2-8-20-32-30(34)22-36-28-18-10-14-24-12-4-6-16-26(24)28/h3-6,9-18H,1-2,7-8,19-22H2,(H,31,33)(H,32,34) |
InChI-Schlüssel |
HXKAFUSWGNHFTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCCCCCCNC(=O)COC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15148417.png)
![4-ethyl-2-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B15148436.png)
![2,2'-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione)](/img/structure/B15148440.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B15148448.png)
![5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B15148455.png)
![2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15148457.png)


![N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide](/img/structure/B15148467.png)
![Ethyl 5-[({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B15148475.png)
![N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide](/img/structure/B15148492.png)


![N'-[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]-4-methoxybenzohydrazide](/img/structure/B15148506.png)
